2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene
Overview
Description
The compound “2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene” is a benzene derivative with bromo, trifluoroethoxy, and trifluoromethyl substituents. The presence of these functional groups could potentially give this compound unique chemical and physical properties .
Molecular Structure Analysis
The compound contains a benzene ring, which is a planar, cyclic structure with alternating double bonds. This gives the molecule aromatic character. The bromo, trifluoroethoxy, and trifluoromethyl groups are all attached to the benzene ring. The trifluoro groups are highly electronegative, which could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromo group could be replaced by other groups through nucleophilic aromatic substitution reactions. The trifluoroethoxy group could potentially undergo reactions at the ether oxygen, such as cleavage under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoro groups could increase the compound’s stability and electronegativity. The bromo group is a good leaving group, which could make the compound reactive .Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromo-1-(2,2,2-trifluoro-ethoxy)-4-trifluoromethyl-benzene serves as a versatile intermediate in organic synthesis, offering pathways to various functionalized compounds. For example, its derivative, 1-ethoxy-3-trifluoromethyl-1,3-butadiene, has been prepared through Wittig methylenation, leading to compounds with potential applications in pharmaceuticals and agrochemicals (Volle & Schlosser, 2002). Furthermore, reactions involving this compound with benzenethiols under the promotion of InCl3•4H2O yield addition-elimination products, demonstrating its reactivity towards nucleophiles and its potential for creating diverse organic molecules (Zhao et al., 2010).
Advanced Organic Synthesis
In advanced organic synthesis, this compound's reactions have facilitated the creation of complex molecules. The synthesis of 1-substituted 3-alkoxy-1H-isoindoles, for instance, showcases its utility in generating heterocyclic compounds, which are crucial in drug development and materials science (Kuroda & Kobayashi, 2015). Additionally, the exploration of its steric and electronic effects in reactions offers insights into designing more efficient synthetic routes for complex organic molecules (Schlosser et al., 2006).
Novel Methodologies and Mechanistic Insights
Research has also focused on developing novel methodologies using this compound, such as the aryne route to naphthalenes and naphthols, which highlights its role in synthesizing polycyclic aromatic compounds with potential applications in organic electronics and photonics (Schlosser & Castagnetti, 2001). Studies on radical addition reactions in aqueous media further illustrate its versatility and the possibility of developing more sustainable synthetic processes (Yorimitsu et al., 2001).
Fluorinated Compounds and Materials Science
The compound's utility extends to the synthesis of fluorinated molecules, which are highly sought after in materials science for their unique properties. Sodium dithionite-initiated additions and the formation of conjugated dienes with terminal CF3 groups exemplify the role of fluorinated intermediates in accessing materials with novel electronic and optical properties (Ignatowska & Dmowski, 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-3-5(9(14,15)16)1-2-7(6)17-4-8(11,12)13/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXAZODFTXNUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184269 | |
Record name | 2-Bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200956-53-2 | |
Record name | 2-Bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200956-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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